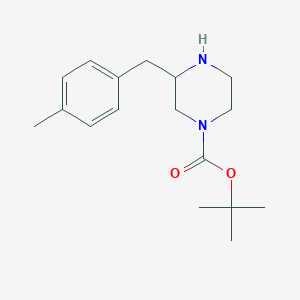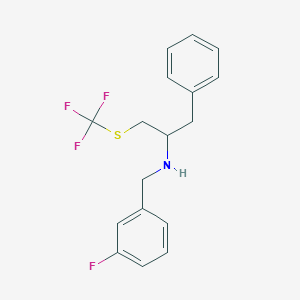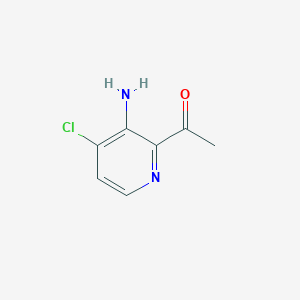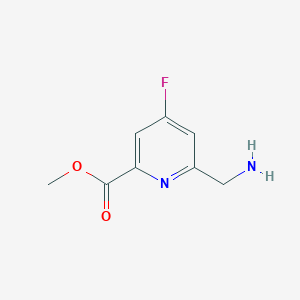![molecular formula C13H25ClN2O2 B14858283 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane HCl](/img/structure/B14858283.png)
8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C13H25ClN2O2. It is a bicyclic amine derivative that is often used in organic synthesis and pharmaceutical research. The compound is known for its unique structural features, which include a bicyclo[3.2.1]octane core and an aminomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[3.2.1]octane core is constructed through a series of cyclization reactions. This can be achieved using various starting materials and catalysts to ensure the correct stereochemistry.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced through nucleophilic substitution reactions. Common reagents include amines and alkyl halides.
Protection and Deprotection Steps: The Boc (tert-butoxycarbonyl) group is used to protect the amine functionality during the synthesis. This group is later removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process typically includes:
Batch Reactors: Large-scale reactors are used to carry out the cyclization and substitution reactions.
Purification Steps: The product is purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted bicyclic compounds.
Scientific Research Applications
8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: A structurally related compound with similar biological activities.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: Another derivative with distinct chemical properties.
Uniqueness
8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific structural features and the presence of the Boc-protected aminomethyl group. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C13H25ClN2O2 |
|---|---|
Molecular Weight |
276.80 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14;/h9-11H,4-8,14H2,1-3H3;1H/t9-,10+,11?; |
InChI Key |
HLMHBVVUMBLUHN-DIVWUKMWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2CN.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


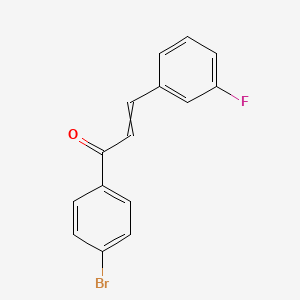

![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14858219.png)
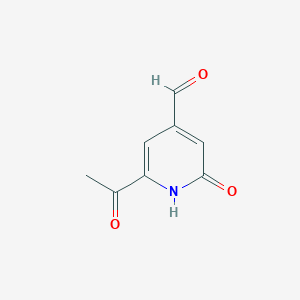
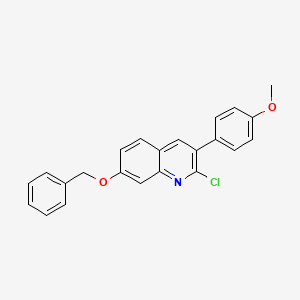
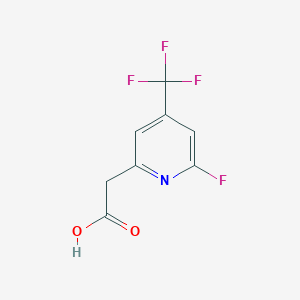
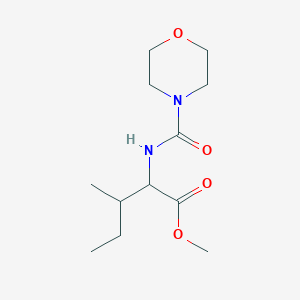
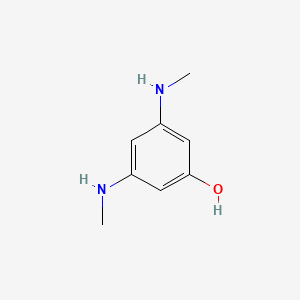
![methyl (2R)-3-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate](/img/structure/B14858254.png)
![Methyl 2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine-2-carboxylate](/img/structure/B14858264.png)
